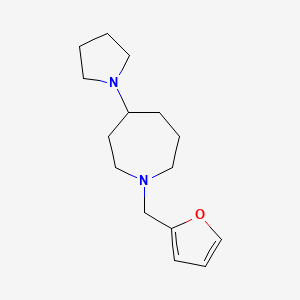![molecular formula C18H28N2O2 B7057669 1-[(2,3-Dimethoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B7057669.png)
1-[(2,3-Dimethoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3-Dimethoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a 2,3-dimethoxyphenylmethyl group and a pyrrolidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dimethoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Introduction of the 2,3-Dimethoxyphenylmethyl Group: This step involves the alkylation of the pyrrolidine ring with 2,3-dimethoxybenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Attachment of the Pyrrolidin-1-ylmethyl Group: The final step includes the reaction of the intermediate with pyrrolidine-1-carboxaldehyde under reductive amination conditions, using a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(2,3-Dimethoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the pyrrolidine nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used to study receptor binding and signal transduction pathways in cellular models.
Industrial Applications: It may be utilized in the synthesis of complex organic molecules or as an intermediate in the production of other bioactive compounds.
Mechanism of Action
The exact mechanism of action of 1-[(2,3-Dimethoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine depends on its specific biological target. Generally, the compound may interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of the pyrrolidine ring and the dimethoxyphenyl group suggests potential interactions with central nervous system receptors, such as dopamine or serotonin receptors, influencing neurotransmission pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,3-Dimethoxyphenyl)methyl]-4-(pyrrolidin-1-ylmethyl)piperidine
- 1-[(2,3-Dimethoxyphenyl)methyl]-3-(morpholin-1-ylmethyl)pyrrolidine
Uniqueness
Compared to similar compounds, 1-[(2,3-Dimethoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine may exhibit unique pharmacological properties due to the specific arrangement of its functional groups. The combination of the pyrrolidine ring and the dimethoxyphenyl group can result in distinct binding affinities and selectivities for biological targets, potentially leading to different therapeutic effects or side effect profiles.
Properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]-3-(pyrrolidin-1-ylmethyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-21-17-7-5-6-16(18(17)22-2)14-20-11-8-15(13-20)12-19-9-3-4-10-19/h5-7,15H,3-4,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUHFOBMZWGKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCC(C2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-bromo-1H-pyrazol-5-yl)-3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propanamide](/img/structure/B7057591.png)
![4-[(6-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-3-methylsulfinyl-1,2,4-triazole](/img/structure/B7057592.png)
![N,N-dimethyl-5-(1-oxa-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3-thiazol-2-amine](/img/structure/B7057601.png)
![N-[(2-methylcyclohexyl)carbamoyl]-2-(3-methylsulfinyl-1,2,4-triazol-4-yl)acetamide](/img/structure/B7057604.png)
![N-[(3,5-difluorophenyl)methyl]-N,1,2-trimethylpiperidin-4-amine](/img/structure/B7057612.png)
![Ethyl 1-[(4-carbamoyl-2-nitrophenyl)methyl]-5-(difluoromethyl)pyrazole-4-carboxylate](/img/structure/B7057619.png)
![2-[[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]methyl]-6-methylpyridin-3-ol](/img/structure/B7057625.png)
![N-(8-bromoimidazo[1,2-a]pyridin-3-yl)-2-ethyloxane-4-carboxamide](/img/structure/B7057630.png)


![4-[(4-Methoxy-3-propoxyphenyl)methyl]-2,3-dimethyl-1,4-thiazinane 1-oxide](/img/structure/B7057676.png)
![3-[[4-[(5-Chlorofuran-2-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7057679.png)
![3-[[4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7057680.png)
![4-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine](/img/structure/B7057691.png)
